MAO-B Inhibitory Potency: 4-Hydroxy Substituent Confers >30-Fold Improvement Over Non-Hydroxylated Analog
The target compound inhibits human recombinant MAO-B with an IC50 of 530 nM [1]. In contrast, the direct structural analog 2-(piperidin-1-yl)quinolin-8-ol (lacking the 4-hydroxy group on the piperidine ring) exhibits an IC50 of 17,000 nM in a comparable membrane-bound MAO-B assay [2]. This represents a 32-fold increase in potency conferred by the presence of the 4-hydroxy group.
| Evidence Dimension | MAO-B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 530 nM |
| Comparator Or Baseline | 2-(Piperidin-1-yl)quinolin-8-ol: IC50 = 17,000 nM |
| Quantified Difference | 32-fold lower IC50 for target compound |
| Conditions | Target: Human recombinant MAO-B in supersomes; Comparator: Human membrane-bound MAO-B in insect cell membranes; Both using kynuramine substrate conversion. |
Why This Matters
This >30-fold potency difference means the hydroxylated compound is the only viable choice for achieving sub-micromolar MAO-B inhibition in biochemical assays, directly impacting hit-to-lead decisions and target validation studies.
- [1] BindingDB. BDBM50585932. Affinity Data: IC50 = 530 nM for human recombinant MAO-B. ChEMBL5081574. View Source
- [2] BindingDB. BDBM50450822. Affinity Data: IC50 = 17,000 nM for human membrane bound MAO-B. ChEMBL4216610. View Source
